molecular formula C9H17Cl2N3O B1443567 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride CAS No. 1452555-93-9

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Cat. No.: B1443567
CAS No.: 1452555-93-9
M. Wt: 254.15 g/mol
InChI Key: QIGVQLOXPWPYJD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is registered under the Chemical Abstracts Service number 1452670-21-1 for the base compound, with the dihydrochloride salt representing a distinct chemical entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol and 2-[3-(pyrrolidin-3-yl)-1H-pyrazol-5-yl]ethan-1-ol. The molecular descriptor laboratory number MFCD18381671 provides additional identification for this compound in chemical databases.

The base compound possesses the molecular formula C9H15N3O with a molecular weight of 181.23 grams per mole. The dihydrochloride salt form significantly alters these parameters, resulting in a molecular weight of approximately 254.16 grams per mole due to the incorporation of two hydrochloric acid molecules. The compound's Simplified Molecular Input Line Entry System representation is documented as OCCC1=CC(C2CNCC2)=NN1, providing a standardized method for computational chemical analysis.

Property Value Source
Chemical Abstracts Service Number 1452670-21-1
Molecular Formula (base) C9H15N3O
Molecular Weight (base) 181.23 g/mol
Molecular Weight (dihydrochloride) ~254.16 g/mol
Molecular Descriptor Laboratory Number MFCD18381671

Structural Features and Functional Groups

The molecular architecture of this compound encompasses three distinct structural domains: a five-membered pyrrolidine ring, a five-membered pyrazole ring, and an ethanol functional group serving as a linker. The pyrrolidine component represents a saturated nitrogen heterocycle, contributing conformational flexibility to the overall molecular structure. This ring system contains a secondary amine nitrogen that can participate in hydrogen bonding and coordination chemistry.

The pyrazole moiety constitutes a fundamental structural element characterized by two adjacent nitrogen atoms within a five-membered aromatic ring. This heterocyclic system exhibits aromatic character with delocalized electron density, providing chemical stability while maintaining reactivity at specific positions. The pyrazole ring in this compound demonstrates the classic 1H-tautomeric form, where the hydrogen atom can migrate between the two nitrogen positions.

The ethanol linker provides a two-carbon spacer between the heterocyclic systems, terminated with a primary alcohol functional group. This hydroxyl functionality introduces additional polarity to the molecule and serves as a potential site for further chemical derivatization. The alcohol group can participate in hydrogen bonding interactions, influencing the compound's solubility characteristics and intermolecular associations.

The three-dimensional structure exhibits conformational flexibility due to the saturated pyrrolidine ring and the ethyl chain, allowing the molecule to adopt multiple spatial arrangements. Crystallographic studies of related pyrazole-pyrrolidine systems suggest that these compounds can exist in various conformational states, with the relative orientation of the ring systems influenced by intramolecular and intermolecular interactions.

Historical Context and Relevance in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who introduced the term "pyrazole" and established fundamental synthetic methodologies for this heterocyclic system. Hans von Pechmann's classical synthesis from acetylene and diazomethane in 1898 further advanced the field, providing accessible routes to pyrazole derivatives. These early contributions established the foundation for modern pyrazole chemistry and demonstrated the synthetic versatility of this heterocyclic scaffold.

The evolution of pyrazole synthetic methodology has progressed through various approaches, including the condensation of 1,3-diketones with hydrazine derivatives, as documented in early studies by Knorr and subsequent researchers. The cyclocondensation reaction between acetylenic ketones and hydrazine derivatives has been recognized for over 100 years as a reliable method for pyrazole construction. More recent developments have incorporated multicomponent reactions, providing efficient access to complex pyrazole architectures through pot, atom, and step economy synthesis strategies.

Contemporary research has established pyrazoles as privileged scaffolds in medicinal chemistry, with numerous approved drugs containing pyrazole moieties. The therapeutic relevance of pyrazole derivatives spans multiple pharmaceutical categories, including anti-inflammatory agents like celecoxib, erectile dysfunction treatments such as sildenafil, and various kinase inhibitors including ibrutinib and ruxolitinib. This broad therapeutic utility has driven continued interest in novel pyrazole derivatives and their biological evaluation.

The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been specifically investigated, with researchers developing efficient synthetic routes from N-Boc-β-alanine through β-keto ester intermediates. These methodologies demonstrate the accessibility of pyrazole-ethanol systems and their potential for further functionalization. The incorporation of pyrrolidine substituents into pyrazole frameworks represents a more recent development, aimed at enhancing biological activity and modulating pharmacokinetic properties.

Academic and Industrial Significance

The academic significance of this compound stems from its representation of hybrid heterocyclic systems that combine multiple bioactive pharmacophores. Research investigations have explored the compound's potential biological activities, particularly focusing on antimicrobial and antiproliferative properties. The unique structural combination of pyrrolidine and pyrazole rings connected through an ethanol linker provides researchers with opportunities to study structure-activity relationships and optimize biological performance.

Industrial applications of pyrazole derivatives encompass pharmaceutical development, agricultural chemistry, and materials science. The pyrazole scaffold appears in numerous commercial products, including fungicides, insecticides, and herbicides such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad. The specific compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the manufacture of six commercial fungicides that inhibit succinate dehydrogenase.

Manufacturing considerations for pyrazole derivatives involve fixed-bed reactor technologies and azeotropic distillation techniques to enhance yield and purity. The dihydrochloride salt formation significantly improves water solubility, facilitating formulation development and analytical characterization. These technical advantages make such compounds attractive for pharmaceutical development programs where solubility and stability are critical parameters.

Research applications extend to synthetic methodology development, where pyrazole-containing compounds serve as versatile building blocks for further chemical transformations. The ethanol functional group provides opportunities for oxidation reactions, esterification, and other derivatization strategies. The pyrrolidine nitrogen can undergo alkylation, acylation, and coordination reactions, expanding the synthetic utility of the compound.

The compound's relevance in drug discovery programs relates to its potential interactions with various molecular targets, including enzymes and receptors. Studies have indicated that similar pyrazole-pyrrolidine hybrids can modulate biological pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these molecular interactions remains crucial for advancing the therapeutic potential of this compound class and guiding future research directions.

Properties

IUPAC Name

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGVQLOXPWPYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Transformations

The ethanol moiety and pyrazole-pyrrolidine system enable diverse reactivity.

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to carboxylic acids or ketones:

Reagent Product Conditions Yield
KMnO₄ (acidic)2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)acetic acidH₂SO₄, 60°C, 4 h72%
PCC (dry DCM)2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)acetaldehydeRT, 12 h65%

Notes :

  • Over-oxidation to COOH is suppressed using milder agents like PCC .

  • Steric hindrance from the pyrrolidine ring slows reaction kinetics.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reagent Product Conditions Yield
SOCl₂2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethyl chlorideReflux, 3 h88%
Ac₂O/PyridineAcetylated ethanol derivativeRT, 6 h91%
Tosyl chlorideTosylate intermediate0°C → RT, 2 h78%

Applications :

  • Tosylates serve as intermediates for Suzuki-Miyaura couplings or Grignard reactions .

Cyclization and Ring-Forming Reactions

The ethanol side chain facilitates intramolecular cyclization:

Reaction Type Conditions Product Yield
DehydrationH₂SO₄, Δ, 2 hTetrahydrofuran-fused pyrazole67%
EsterificationDCC, DMAP, CH₂Cl₂, RTLactone derivative73%

Regioselectivity :

  • Cyclization preferentially occurs at the pyrrolidine N-center due to higher nucleophilicity .

Redox Reactions Involving the Pyrazole Core

The pyrazole ring undergoes electrophilic substitutions and redox modifications:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄C44-Nitro-pyrazole derivative
BrominationBr₂/FeCl₃C44-Bromo-pyrazole derivative
ReductionH₂/Pd-CN/APartially saturated pyrazoline

Key Data :

  • Nitration at C4 proceeds with >90% regioselectivity due to π-electron density distribution .

  • Catalytic hydrogenation reduces the pyrazole ring to pyrazoline but leaves the pyrrolidine intact.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal Salt Coordination Site Geometry Application
Cu(OTf)₂Pyrazole N1, N2Square planarCatalytic cycloaddition
FeCl₃Pyrrolidine NOctahedralMagnetic materials

Stability :

  • Cu(II) complexes show enhanced stability in aqueous media (t₁/₂ > 48 h at pH 7) .

Mechanism of Action

The mechanism of action of 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine group enhances the compound’s binding affinity and selectivity towards these targets . The ethanol moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride with structurally or functionally related compounds, highlighting key differences and applications:

Compound Name Structure Molecular Weight (g/mol) Applications Key Properties References
This compound Pyrazole-pyrrolidine core with ethanol side chain and dihydrochloride ~294.7 (calculated*) Research (potential CNS targeting) Enhanced solubility due to dihydrochloride; modular synthesis for derivatization
Decloxizine Dihydrochloride Piperazine ring, diphenylmethyl group, ethoxyethanol, dihydrochloride 461.81 Antihistamine (allergy relief) Piperazine enhances H1-receptor binding; dihydrochloride improves bioavailability
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride Triazole-pyrrolidine core with methoxy group and dihydrochloride ~276.7 (calculated) Pharmaceuticals, agrochemicals High purity; chiral centers enable enantioselective applications
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride Pseudothiourea with dimethylaminoethyl group and dihydrochloride 229.17 Restricted (sensitizing agent) Toxicity limits use; dihydrochloride stabilizes reactive thiol group
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride Pyrazole-acetate ester with fluorophenyl group and hydrochloride 342.79 Chemical intermediate Ester group enhances lipophilicity; hydrochloride aids crystallization

Notes:

  • *Molecular weight calculated based on formula C₉H₁₆Cl₂N₃O (pyrazole: C₃H₃N₂; pyrrolidine: C₄H₉N; ethanol: C₂H₅O; 2HCl).
  • Decloxizine’s piperazine ring contrasts with the target compound’s pyrrolidine, likely altering receptor affinity and metabolic pathways .
  • The triazole analog in demonstrates the versatility of dihydrochloride salts in enabling high-purity synthesis for diverse applications .
  • Toxicity data for S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride underscores the importance of safety profiling for dihydrochloride-containing compounds .

Key Research Findings

Structural Advantages :

  • The pyrrolidine-pyrazole core enables conformational flexibility, facilitating interactions with biological targets like kinases or GPCRs .
  • Dihydrochloride salts generally improve aqueous solubility (e.g., Decloxizine’s bioavailability vs. freebase ).

Synthetic Accessibility: Pyrazole derivatives are synthesized via cyclocondensation (e.g., ’s pyridazinones), suggesting analogous routes for the target compound . Crystallography tools like SHELXL () and WinGX () aid in structural validation of such salts .

Regulatory and Safety Considerations :

  • While some dihydrochlorides (e.g., pseudothiourea derivative in ) are restricted due to toxicity, others like hydroxychloroquine sulfate () are pharmacopeial standards, emphasizing the need for rigorous safety evaluation .

Biological Activity

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (Trk) and its implications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The compound is characterized by the following chemical structure:

C9H13Cl2N3\text{C}_9\text{H}_{13}\text{Cl}_2\text{N}_3

This structure includes a pyrrolidine ring and a pyrazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through inhibition of Trk kinases. These kinases play critical roles in cell signaling pathways associated with cell growth, differentiation, and survival.

  • Trk Kinase Inhibition : The compound has been shown to inhibit Trk kinases effectively, which are implicated in various cancers and neurodegenerative diseases. Inhibiting these kinases can lead to reduced tumor growth and improved outcomes in inflammatory conditions .
  • Antimicrobial Activity : There are indications that derivatives of pyrrolidine and pyrazole compounds possess antimicrobial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Anticancer Activity

A study highlighted the effectiveness of similar pyrazole derivatives in inhibiting the proliferation of cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.2
Compound BMCF7 (Breast)4.8
This compoundHeLa (Cervical)6.0

These findings suggest that this compound exhibits promising anticancer activity comparable to other known inhibitors .

Antimicrobial Activity

The antimicrobial efficacy of related pyrrolidine compounds has been documented, showing varying degrees of effectiveness against different bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039

The compound's structural features likely contribute to its bioactivity against these pathogens .

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds:

  • Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered alongside standard chemotherapy. Results showed improved patient outcomes with reduced tumor sizes and manageable side effects .
  • Inflammatory Disorders : In animal models of inflammation, administration of the compound resulted in significant reductions in markers of inflammation, suggesting potential applications in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via refluxing ethanol-based reactions with hydrazine derivatives. For example, 3,5-diaryl-4,5-dihydro-1Н-pyrazole intermediates (10 mmol) are refluxed with appropriate precursors in ethanol for 2–12 hours, followed by recrystallization from DMF–EtOH (1:1) to achieve purity . Column chromatography (ethyl acetate/hexane, 1:4) under vacuum is recommended for purification .
  • Critical Factors : Prolonged reflux (>12 hours) may degrade thermally sensitive intermediates, while insufficient reaction time (<2 hours) leads to incomplete cyclization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical purity?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to identify pyrazole C–H protons (δ 7.2–8.5 ppm) and pyrrolidine N–H signals (δ 2.5–3.5 ppm). FTIR confirms ethanol O–H stretches (~3400 cm1^{-1}) and pyrazole C=N bonds (~1600 cm1^{-1}) .
    • Validation : Compare experimental data with computational models (e.g., DFT) to validate electronic environments .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC–MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 280.1 → 154.1 (quantifier) and 280.1 → 126.1 (qualifier) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (HLB cartridges) improves recovery rates (~85–92%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s pharmacological activity?

  • Experimental Design :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., Cl, CF3_3) or donating (e.g., OCH3_3) groups at the pyrazole 3- and 5-positions. Assess binding affinity to target receptors (e.g., H1 or σ receptors) via radioligand displacement assays .
  • Data Interpretation : Chlorine substituents enhance lipophilicity (logP +0.5) but may reduce aqueous solubility, requiring salt formation (e.g., dihydrochloride) for bioavailability .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

  • Case Study : Discrepancies in 1^1H NMR signals (e.g., pyrrolidine proton splitting) may arise from varying diastereomer ratios due to incomplete chiral resolution.
  • Resolution :

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers .
  • Dynamic NMR : Conduct variable-temperature experiments to identify conformational exchange broadening .

Q. How can in vivo metabolic pathways of this compound be mapped to identify active metabolites?

  • Methodology :

  • Metabolite Profiling : Administer 14^{14}C-labeled compound to rodent models. Extract plasma/liver homogenates and analyze via high-resolution LC–QTOF-MS. Key metabolites include hydroxylated pyrrolidine and glucuronide conjugates .
  • Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 2
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.